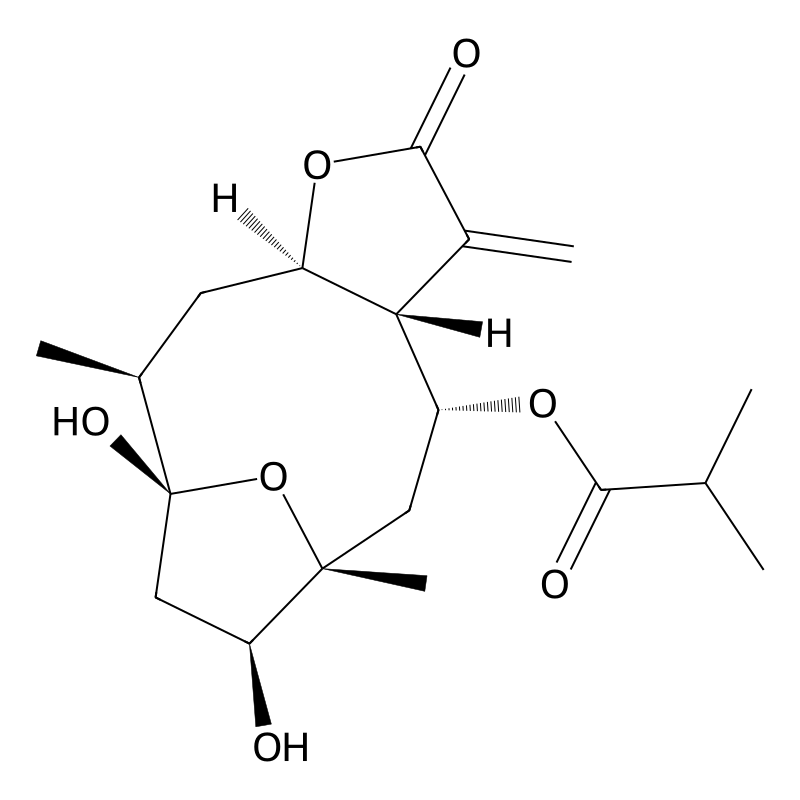(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Biological Activities
Antibacterial and antifungal properties
Studies have shown that tagitinin A exhibits antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli []. Additionally, research suggests antifungal activity against Candida albicans []. However, more extensive studies are needed to confirm these findings and explore the underlying mechanisms of action.
Cytotoxic properties
Tagitinin A has been shown to exhibit cytotoxic effects against various cancer cell lines [, ]. However, the specific mechanisms of cytotoxicity and the potential therapeutic implications require further investigation.
Enzyme inhibition
Studies suggest that tagitinin A might act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. However, the specific implications of this activity and its potential therapeutic applications need further exploration.
The compound (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This compound features hydroxyl, carbonyl, and ester functionalities, which contribute to its reactivity and potential biological activity. The presence of multiple methyl groups indicates a degree of hydrophobicity, which can influence its solubility and interaction with biological systems.
The chemical reactivity of this compound can be attributed to its functional groups:
- Hydroxyl Groups: These can participate in hydrogen bonding and act as nucleophiles in substitution reactions.
- Carbonyl Groups: The carbonyl functionality allows for nucleophilic addition reactions, making it a target for various electrophiles.
- Ester Linkages: The ester group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding alcohol and acid.
These reactions are critical in metabolic pathways where such compounds might be involved in biosynthetic or degradation processes.
- Antioxidant Properties: Compounds with hydroxyl groups can scavenge free radicals.
- Antimicrobial Activity: Many organic compounds with similar structures have shown effectiveness against various pathogens.
- Enzyme Inhibition: The structural characteristics may allow this compound to interact with specific enzymes, potentially inhibiting their activity.
Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activities based on its molecular structure .
Synthesis of this compound could involve several strategies:
- Multi-step Organic Synthesis: Starting from simpler precursors, various reactions including alkylation, oxidation, and cyclization could be utilized to construct the tricyclic framework.
- Functional Group Transformations: Hydroxyl and carbonyl groups can be introduced through selective oxidation or reduction reactions.
- Esterification Reactions: Formation of the ester linkage could be achieved through reaction with appropriate carboxylic acids or acid chlorides.
Specific synthetic routes would depend on the availability of starting materials and desired yield.
The potential applications of this compound may include:
- Pharmaceuticals: Given its structural complexity and potential biological activity, it could serve as a lead compound in drug discovery.
- Agricultural Chemicals: If found to possess antimicrobial properties, it could be developed into a pesticide or fungicide.
- Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for advanced materials.
Interaction studies are essential for understanding how this compound behaves in biological systems:
- Molecular Docking Studies: Computational methods can predict how this compound interacts with target proteins or enzymes.
- In Vitro Assays: Laboratory tests can evaluate its effects on cell lines or microbial cultures.
- Toxicity Assessments: Evaluating cytotoxicity is crucial for determining safety profiles before any practical application.
Several compounds share structural similarities with (1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl groups | Antioxidant |
| Compound B | Carbonyls & Esters | Antimicrobial |
| Compound C | Multi-ring structure | Enzyme inhibitor |








